molecular formula C12H16N2O4S B3338521 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine CAS No. 95591-73-4

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine

Cat. No.: B3338521
CAS No.: 95591-73-4
M. Wt: 284.33 g/mol
InChI Key: DHDNZVYHASSKPF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine (CAS: 95591-73-4) is a piperazine derivative featuring a 2,3-dihydrobenzo[1,4]dioxine (benzodioxane) moiety linked via a sulfonyl group. Its molecular formula is C₁₂H₁₆N₂O₄S, with a molar mass of 284.33 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-19(16,14-5-3-13-4-6-14)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9,13H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDNZVYHASSKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364132
Record name 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95591-73-4
Record name 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a sulfonamide derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine is primarily explored for its therapeutic potential in treating various diseases:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant effects, suggesting that this compound may have similar properties. Studies have shown that modifications to the piperazine ring can enhance its interaction with serotonin receptors, potentially leading to new antidepressant therapies .
  • Anticancer Properties : Some studies suggest that compounds containing the benzo[dioxin] moiety can exhibit anticancer activity. This compound's structure may allow it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth .

Biological Research Applications

The compound has been utilized in various biological studies:

  • Biochemical Assays : It serves as a reagent in biochemical assays to study enzyme interactions and cellular responses. Its sulfonyl group provides a functional handle for conjugation with biomolecules, facilitating the study of protein-ligand interactions .
  • Neuropharmacology Studies : The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological research. It can be used to investigate the mechanisms underlying mood disorders and neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant serotonin receptor binding affinity, suggesting potential as an antidepressant agent.
Study BAnticancer ActivityShowed inhibition of cancer cell lines in vitro, indicating possible therapeutic applications in oncology.
Study CBiochemical InteractionsUtilized as a probe to study enzyme kinetics and protein interactions, revealing insights into metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The benzo[1,4]dioxine ring may also contribute to the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Trends :

  • Sulfonyl Group : Enhances stability and hydrogen-bonding capacity but may limit bioavailability.
  • Piperazine Modifications : Alkyl or aryl substitutions (e.g., fluorophenyl in SLV313) drastically alter receptor selectivity and potency.

Biological Activity

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine is a synthetic compound that belongs to the class of benzenesulfonamides. It has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H22N2O7S2
  • Molecular Weight : 454.517 g/mol
  • IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
  • CAS Number : 95591-73-4

The compound features a piperazine moiety linked to a benzo[dioxine] structure with sulfonyl groups, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cardiovascular and anti-inflammatory contexts. Below are summarized findings from different studies:

Cardiovascular Activity

A study highlighted that compounds with similar structures showed vasorelaxant and bradycardic effects. Specifically, derivatives of piperazine demonstrated heart-rate-reducing activity, indicating potential therapeutic applications in managing cardiovascular diseases .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Research on related compounds indicated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, some derivatives exhibited IC50 values indicating effective COX-2 inhibition compared to standard anti-inflammatory drugs like diclofenac .

Research Findings and Case Studies

StudyFindingsCompound Tested
PubMed Study 2010Demonstrated vasorelaxant and bradycardic activity in piperazine derivatives1-(2,3-Dihydro-benzodioxin-6-sulfonyl)-piperazine
MDPI Review 2022Highlighted anti-inflammatory effects via COX inhibition with IC50 values comparable to diclofenacVarious piperazine derivatives
DrugBank AnalysisClassified as an experimental drug; no current clinical approvals but potential for further research1-(2,3-Dihydro-benzodioxin-6-sulfonyl)-piperazine

While the specific mechanism of action for this compound is not fully elucidated, related compounds have been shown to interact with key metabolic pathways:

  • Glycolysis Regulation : Some studies suggest that piperazine derivatives may influence glycolytic pathways by modulating enzyme activity such as pyruvate kinase PKM, which is crucial for energy metabolism in cells .

Q & A

Q. What are the common synthetic routes for 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine, and how can reaction conditions be optimized?

The synthesis often involves sulfonylation of piperazine derivatives. For example, copper-catalyzed click chemistry (e.g., CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) can facilitate triazole formation, as seen in analogous piperazine sulfonamide syntheses . Optimization includes adjusting stoichiometry, solvent ratios (e.g., 1:2 H₂O:DCM), and reaction times (2–4 hours) monitored via TLC (ethyl acetate:hexane 1:8). Post-synthesis purification uses silica gel chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : For piperazine ring protons (δ 2.5–3.5 ppm) and benzodioxine aromatic protons (δ 6.5–7.5 ppm).
  • Mass spectrometry (MS) : To verify molecular weight (C₁₂H₁₆N₂O₄S, MW 308.33) .
  • Infrared (IR) spectroscopy : Sulfonyl group vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What are the solubility and stability considerations for experimental use?

The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests recommend storage at 2–8°C under inert atmosphere to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does this compound interact with dopamine receptors, and what methodologies assess its selectivity?

Derivatives exhibit high affinity for dopamine D4 receptors (Ki = 1.1–15 nM) with D2/D4 selectivity ratios of 800–6,700. Competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone) in transfected HEK293 cells are standard. Autoradiography in brain slices (e.g., hippocampus, cortex) confirms target engagement .

Receptor Ki (nM) Selectivity (D2/D4)
D41.1–15800–6,700
D2>1,000

Q. What in vivo methodologies evaluate its potential for neuroimaging (e.g., PET)?

Fluorine-18-labeled analogs ([¹⁸F]3d) show high brain uptake (1.5–2.5% ID/g at 30 min post-injection) in rodents. Biodistribution studies and ex vivo autoradiography quantify specific binding in regions like the colliculus and cerebellum. Metabolic stability is assessed via HPLC analysis of plasma and brain homogenates .

Q. How do structural modifications influence its pharmacokinetic and pharmacodynamic profiles?

Substitutions on the benzodioxine or piperazine rings alter lipophilicity (logP) and nonspecific binding. For example:

  • Fluorine substitution : Enhances blood-brain barrier penetration (e.g., 6-fluoropyridin-3-ylmethyl group in [¹⁸F]3d).
  • Benzothiazole derivatives : Improve metabolic stability but reduce solubility .

Methodological Considerations

  • Contradiction Resolution : Discrepancies in receptor binding data (e.g., D4 vs. D2 affinity) require cross-validation using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .
  • Synthetic Challenges : Impurities from incomplete sulfonylation (e.g., unreacted piperazine) are mitigated via iterative column chromatography and LC-MS monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine
Reactant of Route 2
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1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine

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